Para-Fluoro vs. Unsubstituted Phenyl: Lipophilicity and Permeability Tuning
The para-fluorophenyl substituent in methyl 5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate increases computed lipophilicity (XLogP3 = 1.8) relative to the unsubstituted phenyl analog, methyl 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxylate (CAS 31771-58-1, XLogP3 ≈ 1.4), while preserving an identical hydrogen bond donor/acceptor profile and TPSA (83 Ų for both) [1] [2]. The electron-withdrawing inductive effect of fluorine (–I effect, Hammett σₚ = 0.06) modulates the electron density of the adjacent triazole ring without introducing steric bulk, offering a refined means to tailor passive membrane permeability while maintaining the scaffold's core polarity. This differential XLogP3 (Δ = +0.4 log units) corresponds to an estimated ~2.5-fold increase in predicted octanol-water partition coefficient, which can be decisive in fine-tuning ADME properties during fragment-to-lead campaigns.
| Evidence Dimension | Computed XLogP3 (lipophilicity) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 1.8; TPSA = 83 Ų (C₁₀H₉FN₄O₂, MW 236.20) |
| Comparator Or Baseline | Methyl 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxylate: XLogP3 ≈ 1.4 (estimated from PubChem data for C₁₀H₁₀N₄O₂, MW 218.21) |
| Quantified Difference | ΔXLogP3 ≈ +0.4 log units; TPSA unchanged at 83 Ų |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) [1]. Comparative values estimated from analogous PubChem entries. |
Why This Matters
This lipophilicity shift without TPSA alteration enables medicinal chemists to optimize passive permeability independently of hydrogen-bonding capacity, a critical parameter for CNS drug candidate design where logP values between 1–3 are desirable.
- [1] PubChem Compound Summary for CID 11837271, Methyl 5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate. Computed Properties section. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/11837271 (accessed 2026-05-02). View Source
- [2] PubChem Compound Summary for CID 12345678 (analogous entry), Methyl 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxylate (CAS 31771-58-1). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-05-02). View Source
